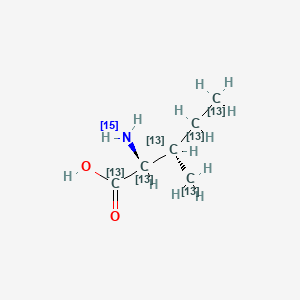
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid is a complex organic compound that features isotopic labeling with nitrogen-15 and carbon-13. This compound is of significant interest in various scientific fields due to its unique isotopic composition, which makes it valuable for tracing and studying biochemical pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that contain the desired isotopic labels. These starting materials undergo a series of chemical reactions, including amination, alkylation, and carboxylation, to form the final product. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the incorporation of isotopic labels without compromising the compound’s integrity.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound involves scaling up the laboratory synthesis methods. This often requires the use of specialized equipment and techniques to handle large volumes of reagents and ensure consistent product quality. The production process must also adhere to strict regulatory standards to ensure the safety and purity of the final product.
化学反応の分析
Types of Reactions
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of isotopes in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes that require precise isotopic labeling.
作用機序
The mechanism of action of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid involves its incorporation into biochemical pathways where it can be traced using spectroscopic techniques. The isotopic labels allow researchers to monitor the compound’s interactions with molecular targets and pathways, providing insights into its effects at the molecular level.
類似化合物との比較
Similar Compounds
(2R,3S)-2-amino-3-methylpentanoic acid: A non-isotopically labeled analog.
(2R,3S)-2-(15N)azanyl-3-methylpentanoic acid: Labeled with nitrogen-15 but not carbon-13.
(2R,3S)-2-amino-3-(113C)methylpentanoic acid: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
The uniqueness of (2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability compared to compounds labeled with a single isotope
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
(2R,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
AGPKZVBTJJNPAG-JZHNXQILSA-N |
異性体SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@H]([13C](=O)O)[15NH2] |
正規SMILES |
CCC(C)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


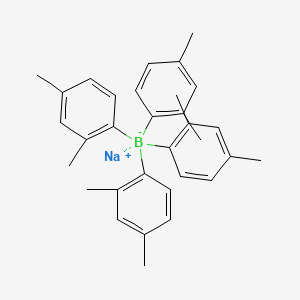
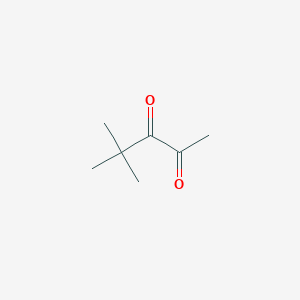
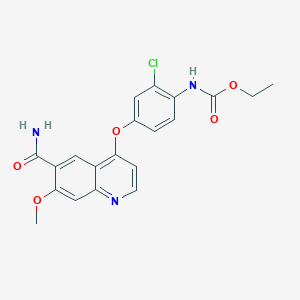
![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)
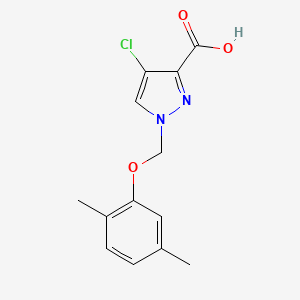
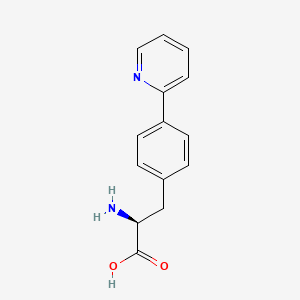
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12944790.png)
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
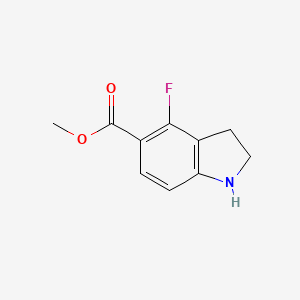
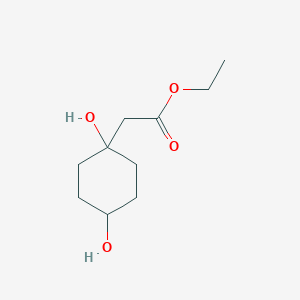
![7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
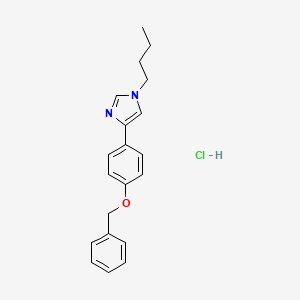
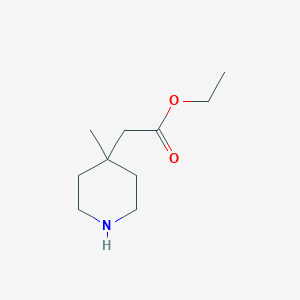
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)
